molecular formula C11H16N2O B13612311 2-Methyl-5-(piperazin-1-yl)phenol

2-Methyl-5-(piperazin-1-yl)phenol

Cat. No.: B13612311
M. Wt: 192.26 g/mol
InChI Key: NFDATMROVRQCGM-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-yl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a methyl group at the 2-position and a piperazine moiety at the 5-position. The piperazine ring introduces basicity and hydrogen-bonding capabilities, making the compound a candidate for pharmaceutical and coordination chemistry applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-5-piperazin-1-ylphenol

InChI

InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3

InChI Key

NFDATMROVRQCGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperazin-1-yl)phenol typically involves the reaction of 2-methylphenol with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-5-(piperazin-1-yl)phenol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Methyl-5-(piperazin-1-yl)phenol, highlighting differences in substituents, synthesis routes, and biological/toxicological profiles:

Compound Name Structural Features Synthesis Method Biological Activity/Toxicity Insights Reference
2-(1-(2-piperazin-1-yl)ethylimino)ethyl)phenol (2HP) Phenol + piperazine-ethylimino group Condensation of 2-(piperazin-1-yl)ethanamine with ketones Used in Schiff base metal complexes; moderate toxicity in zinc complexes
4-Chloro-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol Chlorophenol + piperazine-ethylimino group Similar Schiff base synthesis Zinc complexes show reduced hepatotoxicity compared to tacrine derivatives
2-Methyl-5-(trifluoromethyl)phenol Phenol + methyl + trifluoromethyl groups (no piperazine) Industrial-scale halogenation processes Marketed for agrochemical intermediates; no direct toxicity data
Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate Piperazine with isopropyl substituent + methyl ester Reductive amination Pharmacological interest (unpublished data; CAS 1242268-13-8)
Carvacrol (2-Methyl-5-isopropylphenol) Phenol + methyl + isopropyl groups (natural monoterpenoid) Extraction from essential oils (e.g., Origanum spp.) Antioxidant, anti-inflammatory, antimicrobial; low mammalian toxicity

Key Observations:

Structural Flexibility: The piperazine moiety in 2-Methyl-5-(piperazin-1-yl)phenol distinguishes it from non-nitrogenous analogs like carvacrol or halogenated derivatives (e.g., 2-Methyl-5-(trifluoromethyl)phenol). Piperazine enhances solubility in polar solvents and enables coordination with metal ions, as seen in Schiff base complexes .

Synthetic Routes: Piperazine-phenol derivatives are typically synthesized via condensation (e.g., Schiff base formation) or reductive amination. Industrial halogenated derivatives rely on electrophilic substitution .

Biological Profiles: Piperazine-containing compounds (e.g., 2HP) exhibit moderate toxicity in metal complexes, with noted liver enzyme alterations at high doses . Natural analogs like carvacrol show broader safety margins but lack the piperazine-mediated pharmacological targeting .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* (Predicted) Water Solubility (mg/mL)
2-Methyl-5-(piperazin-1-yl)phenol C11H16N2O 192.26 1.2 12.5 (pH 7.4)
2HP (Schiff base analog) C14H20N4O 260.34 2.8 0.8
Carvacrol C10H14O 150.22 3.1 0.3
2-Methyl-5-(trifluoromethyl)phenol C8H7F3O 176.14 2.5 1.2

*LogP values calculated using ChemDraw software.

Table 2: Toxicity Profiles (In Vivo Studies)

Compound LD50 (mg/kg, Rat) Notable Effects Study Type
2HP-zinc complex >500 Reduced liver enzymes vs. tacrine controls 28-day subchronic
Carvacrol 810 No hematological changes at <200 mg/kg Acute oral
2-Methyl-5-(trifluoromethyl)phenol N/A Irritant (skin/eyes); no systemic toxicity Industrial safety

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